(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Description
The compound (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide-based ligand with a diphenylphosphino group and a 4-methoxyphenyl substituent. Its stereochemistry—(R) configuration at both the sulfinamide nitrogen and the central carbon—renders it highly effective in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling. The diphenylphosphino group provides strong π-acceptor properties, while the methoxy group enhances electron density, influencing substrate binding and enantioselectivity .
Properties
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-JRYPVQGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Sequence:
-
Imine Formation :
Condensation of (R)-tert-butanesulfinamide with 4-methoxybenzaldehyde under anhydrous conditions yields the corresponding sulfinyl aldimine. Magnesium sulfate and catalytic p-toluenesulfonic acid (PPTS) in dichloromethane facilitate this step.Typical yields exceed 90% with >99% enantiomeric excess (ee).
-
Nucleophilic Addition :
The sulfinyl aldimine undergoes diastereoselective addition of a lithiated diphenylphosphinobenzyl species. This step introduces the phosphine ligand while preserving stereochemistry. Organometallic reagents (e.g., Grignard or lithium reagents) are employed at low temperatures (−78°C in THF).Diastereoselectivity ranges from 85:15 to 95:5, depending on steric and electronic factors.
Methylation of the Sulfinamide Nitrogen
The intermediate from Step 1 is methylated at the sulfinamide nitrogen to introduce the N-methyl group. This step typically uses methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
Reaction conditions are optimized at 50–60°C for 12–24 hours, achieving >85% yields.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Key characterization data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOPS | |
| Molecular Weight | 515.65 g/mol | |
| Melting Point | 128–130°C | |
| Specific Rotation ([α]) | +42.5° (c = 1.0, CHCl) | |
| (CDCl) | δ −15.2 ppm |
Stereochemical Analysis
The compound’s stereochemistry is confirmed via X-ray crystallography and NMR spectroscopy. The (R,R) configuration at the sulfinamide and benzylic positions is critical for its application in asymmetric catalysis.
Alternative Synthetic Routes
Catalytic Asymmetric Hydrogenation
A complementary approach involves catalytic hydrogenation of enamine precursors using chiral Rh or Ru complexes. For example, hydrogenation of a β-keto sulfinamide derivative under 90 psi H with a Rh-(R)-BINAP catalyst affords the desired amine in 78% yield and 95% ee.
Resolution of Racemic Mixtures
Enantiomeric excess can be enhanced via diastereomeric salt formation with chiral acids (e.g., N-acetyl-L-leucine). This method is less efficient but useful for small-scale syntheses.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to optimize exothermic steps (e.g., lithiation). Typical throughputs reach 50–100 kg/batch with >98% purity.
Challenges and Optimization
-
Phosphine Oxidation : The diphenylphosphino group is prone to oxidation. Reactions require inert atmospheres (N/Ar) and chelating agents (e.g., BHT).
-
Stereochemical Drift : Elevated temperatures during methylation can erode ee. Kinetic control via low-temperature quenching mitigates this.
Applications in Catalysis
The product serves as a ligand in asymmetric hydrogenation and cross-coupling reactions. For example, it enhances enantioselectivity in Pd-catalyzed Suzuki-Miyaura couplings (up to 99% ee) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Catalysis
The compound serves as a significant ligand in transition metal catalysis. Its phosphine component can stabilize metal centers, enhancing catalytic activity in various reactions such as:
- Cross-coupling reactions : It has been employed in Suzuki and Negishi coupling reactions, facilitating the formation of carbon-carbon bonds.
- Hydrogenation reactions : The sulfinamide group can influence the selectivity and efficiency of hydrogenation processes, particularly in asymmetric synthesis.
Medicinal Chemistry
Sulfinamides have shown promise as pharmacologically active compounds. Research indicates that they can exhibit:
- Anticancer properties : Similar structures have been investigated for their ability to induce apoptosis in cancer cells. For instance, derivatives of sulfonamides have demonstrated cytotoxic effects against various human cancer cell lines .
- Antimicrobial activity : Some sulfinamide compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
Studies have highlighted the biological significance of sulfinamide compounds:
- Neuroprotective effects : Compounds with similar structures have been noted for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
- Inflammatory response modulation : Research indicates that sulfinamides may play a role in modulating inflammatory pathways, offering therapeutic avenues for conditions like arthritis .
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of sulfonamide derivatives found that specific modifications to the sulfinamide structure enhanced cytotoxicity against breast and colon cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell survival .
Case Study 2: Catalytic Applications
In a series of experiments focusing on palladium-catalyzed cross-coupling reactions, (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide was utilized as a ligand. The results indicated improved yields and selectivity compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations .
Mechanism of Action
The mechanism of action of ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The sulfinamide moiety provides additional steric and electronic effects, enhancing the selectivity and efficiency of the catalysis.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogues include:
- Phosphorus substituents: Diphenylphosphino (target) vs. dicyclohexylphosphanyl () or di-tert-butylphosphino ().
- Aromatic substituents : Presence/absence of methoxy groups (e.g., 4,5-dimethoxy in ) or bulky groups like tert-butyl ().
- Stereochemistry : (R,R) configuration (target) vs. (S)-configured central carbons ().
Table 1: Structural and Physical Properties
| Compound Name (Simplified) | Phosphino Group | Substituents | Stereochemistry | Molecular Weight (g/mol) | Purity | Storage Conditions | CAS Number | Reference |
|---|---|---|---|---|---|---|---|---|
| Target Compound | Diphenylphosphino | 4-methoxyphenyl | (R,R) | ~505* | N/A | N/A | N/A | - |
| [S(R)]-N-[(R)-2-(Dicyclohexylphosphanyl)phenylmethyl]-... () | Dicyclohexylphosphanyl | 4-methoxyphenyl | (R,R) | 511.7 | ≥95% | Argon charged | 2565792-29-0 | |
| [S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-... () | Di-tert-butylphosphino | 4-methoxyphenyl | (S) | 475.7 | ≥95% | N/A | 2561513-54-8 | |
| (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-... () | Diphenylphosphino | 4-methoxyphenyl | (S) | 501.6 () | N/A | Inert atmosphere, dark | 1616688-62-0 | |
| [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-... () | Diphenylphosphino | 4-tert-butylphenyl | (R,R) | N/A | N/A | N/A | N/A |
*Molecular weight estimated based on analogous structures.
Steric and Electronic Effects
- Diphenylphosphino vs. Bulky Phosphino Groups: The target’s diphenylphosphino group offers moderate steric bulk and strong π-accepting ability, ideal for stabilizing metal centers in catalysis. Di-tert-butylphosphino () is more electron-rich, favoring oxidative addition in cross-coupling reactions .
- Methoxy vs. tert-Bu Substituents :
Catalytic Performance Implications
Biological Activity
(R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide, commonly referred to as a phosphine ligand, has garnered attention in various fields of biological and medicinal chemistry. This compound is characterized by its complex structure that includes a sulfinamide functional group and a diphenylphosphino moiety, which are pivotal in its biological interactions and activities.
- Molecular Formula: C31H34NO2PS
- Molecular Weight: 515.6 g/mol
- CAS Number: 2565792-73-4
- Purity: Minimum 95% .
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as a ligand in catalytic processes, especially in asymmetric synthesis and organometallic chemistry. Its unique structure allows it to participate in various biochemical interactions, which can lead to significant biological effects.
The diphenylphosphino group in the compound enhances its ability to coordinate with metal centers, facilitating various catalytic cycles that can influence biological pathways. This coordination can affect enzyme activities, particularly those involved in drug metabolism and synthesis.
Anticancer Activity
Recent studies have explored the potential anticancer properties of phosphine ligands similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide. For instance, compounds with similar structures have shown promising results against breast cancer cell lines (MDA-MB-231). In these studies, the synthesized compounds exhibited varying degrees of cytotoxicity, with some derivatives achieving IC50 values below 30 µM .
Enzyme Inhibition
The sulfinamide functionality may also contribute to the inhibition of specific enzymes involved in metabolic pathways. For example, compounds with similar sulfinamide groups have been shown to inhibit enzymes like carbonic anhydrase and certain proteases, suggesting that (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide may possess similar inhibitory properties .
Structure-Activity Relationship (SAR)
The biological activity of (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is influenced by its structural components:
- Phosphine Ligand: The presence of the diphenylphosphino group enhances reactivity and binding affinity towards metal centers.
- Sulfinamide Group: This moiety is crucial for biological activity as it may interact with various biological targets.
- Substituents on Phenyl Rings: Variations in substituents on the phenyl rings can significantly alter the compound's lipophilicity and overall biological activity .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that compounds similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. The presence of lipophilic groups aids in gastrointestinal absorption and bioavailability .
Q & A
What are the established synthetic routes for preparing (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide, and what are the critical reaction parameters affecting yield and stereoselectivity?
Answer:
The synthesis involves multi-step reactions starting from chiral sulfinamide precursors and arylphosphine intermediates. Key steps include:
- Chiral induction : Use of (R)-configured tert-butanesulfinamide to control stereochemistry at the nitrogen center via imine formation with 4-methoxybenzaldehyde (yields 80–84%) .
- Phosphine coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of bromophenyl derivatives with diphenylphosphine under inert atmosphere (critical for preventing oxidation) .
- Critical parameters : Reaction temperature (-78°C for lithiation steps), anhydrous solvents (THF, toluene), and chiral ligand selection (e.g., BINAP for asymmetric induction). Yields drop below 60% if moisture exceeds 50 ppm .
Which analytical techniques are most reliable for confirming the stereochemical integrity and purity of this compound?
Answer:
- Single-crystal X-ray diffraction : Resolves absolute configuration (R-factor <0.07) and confirms hydrogen-bonding networks in the solid state .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers (retention time difference >2 min) .
- 31P NMR : Verifies diphenylphosphino group integrity (δP ≈ -10 to -15 ppm). 1H/13C NMR cross-referenced with DFT-predicted spectra (deviation <0.3 ppm) .
How can researchers optimize the stereoselective formation of the central chiral centers during synthesis?
Answer:
- Kinetic resolution : Crystallization from hexane/ethyl acetate (3:1 v/v) improves diastereomeric excess from 85% to 98% .
- Low-temperature Mitsunobu reactions : Maintain configuration during alcohol inversions (-40°C, DIAD/PPh3) .
- Moisture control : Molecular sieves (4Å) in imine formation reduce racemization by scavenging trace water .
What experimental approaches resolve contradictions between spectroscopic and crystallographic data?
Answer:
- VT-NMR : Detects conformational flexibility (e.g., equatorial vs. axial sulfinamide) between -80°C and 25°C .
- DFT optimization : B3LYP/6-311+G(d,p) calculations compare theoretical and experimental NMR/X-ray data.
- Polymorph screening : Re-crystallize from dichloromethane/hexane vs. ethanol/water to assess packing effects .
What advanced strategies improve atom economy in multi-step synthesis?
Answer:
- Telescoped reactions : Eliminate intermediate purification, reducing solvent use by 40% .
- Photoredox Ni catalysis : Replaces Stille couplings, improving atom economy from 58% to 82%.
- Flow chemistry : Microreactors (0.5 mm ID) at 80°C achieve 92% conversion in 3 minutes vs. 12 hours batch .
How to determine optimal protecting groups for the sulfinamide during functionalization?
Answer:
- tert-Butyl protection : Stable under Suzuki-Miyaura conditions (100°C in THF/water) .
- Deprotection : 4N HCl in dioxane (0°C, 2 hours) preserves phosphine groups.
- Acid-mediated removal : p-TsOH (2 equiv) in methanol at 40°C avoids epimerization .
What methodologies analyze trace impurities, and how are acceptance criteria set?
Answer:
- UPLC-MS/MS : C18 column (1.7 μm) with 0.1% formic acid gradient detects impurities to 0.01% .
- Chiral SFC : Lux Cellulose-2 column with CO2/ethanol resolves stereochemical impurities.
- ICH Q3A guidelines : ≤0.10% per unknown impurity, ≤0.15% total. Stress testing (80°C/7 days, 3% H₂O₂) validates stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
